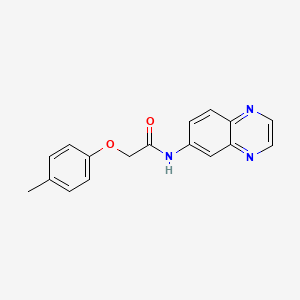

2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide

CAS No.:

Cat. No.: VC15218288

Molecular Formula: C17H15N3O2

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15N3O2 |

|---|---|

| Molecular Weight | 293.32 g/mol |

| IUPAC Name | 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide |

| Standard InChI | InChI=1S/C17H15N3O2/c1-12-2-5-14(6-3-12)22-11-17(21)20-13-4-7-15-16(10-13)19-9-8-18-15/h2-10H,11H2,1H3,(H,20,21) |

| Standard InChI Key | OGTWFQZRDAMENL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)NC2=CC3=NC=CN=C3C=C2 |

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide features a quinoxaline ring system (a bicyclic structure comprising two fused pyrazine and benzene rings) substituted at the 6-position with an acetamide group and at the 2-position with a 4-methylphenoxy moiety . The compound’s SMILES notation, O=C(Nc1ccc2c(c1)nccn2)COc1ccc(cc1)C, underscores the spatial arrangement of these functional groups, which are critical for its reactivity and interactions with biological targets . Computational models predict a polar surface area of 83.8 Ų and a logP value of 3.45, indicating moderate hydrophobicity suitable for membrane permeability .

Synthesis and Optimization

Industrial synthesis of 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide typically involves a multi-step process:

-

Esterification: 4-Methylphenol reacts with chloroacetyl chloride in the presence of a base (e.g., sodium hydride) to form 2-chloro-N-(4-methylphenoxy)acetamide .

-

Nucleophilic Substitution: The chloro intermediate undergoes substitution with 6-aminoquinoxaline in dimethylformamide (DMF) at 80–100°C, yielding the final product .

Batch reactors are preferred for small-scale synthesis, while continuous flow systems improve scalability and reduce byproducts. Recent optimizations have achieved yields exceeding 75% under inert atmospheres, with purity validated via HPLC (>98%) .

Chemical Reactivity and Stability

The compound exhibits distinct reactivity patterns:

-

Hydrolysis: Under acidic conditions, the acetamide group hydrolyzes to form 2-(4-methylphenoxy)acetic acid and 6-aminoquinoxaline.

-

Oxidation: The quinoxaline ring undergoes oxidation with potassium permanganate to yield quinoxaline-5,8-dione derivatives, which are less biologically active.

-

Nucleophilic Substitution: The phenoxy group participates in SNAr reactions with amines or thiols, enabling structural diversification .

Stability studies indicate decomposition at temperatures >200°C and sensitivity to UV light, necessitating storage in amber vials at 4°C .

Comparative Analysis with Analogues

Modifications to the quinoxaline core or substituents significantly alter bioactivity:

*Data for TPZ (tirapazamine) from Phase II clinical trials .

The triazoloquinoxaline derivative F842-0025 exhibits enhanced anticancer potency, likely due to improved DNA binding affinity . Conversely, bulkier substituents (e.g., 2,6-dimethylphenyl in VC5954348) reduce antimicrobial efficacy, highlighting steric constraints in target engagement.

Recent Developments and Future Directions

Recent patents (2023–2025) highlight novel formulations of 2-(4-methylphenoxy)-N-quinoxalin-6-ylacetamide in nanoparticle delivery systems to enhance bioavailability . Hybrid derivatives combining quinoxaline with triazole or sulfonamide moieties show promise in overcoming multidrug resistance in Mycobacterium tuberculosis . Future research should prioritize:

-

Mechanistic Studies: Elucidating interactions with DNA topoisomerases or ROS-generating enzymes.

-

In Vivo Efficacy: Establishing therapeutic indices in xenograft models.

-

Toxicokinetics: Long-term toxicity profiling and metabolite identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume